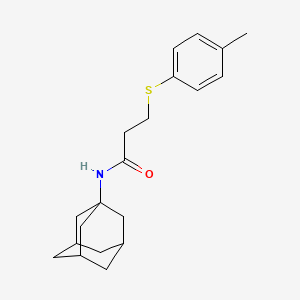![molecular formula C23H26ClN3O2 B4007669 [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B4007669.png)
[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
概要
説明
[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are functionalized with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 3-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with 4-phenylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems can also reduce the need for manual intervention, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine and piperazine rings. Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require the use of catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for various conditions, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications.
作用機序
The mechanism of action of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
What sets [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable compound for further research and development.
特性
IUPAC Name |
[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c24-20-6-4-5-19(17-20)23(29)26-11-9-18(10-12-26)22(28)27-15-13-25(14-16-27)21-7-2-1-3-8-21/h1-8,17-18H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZRWWKMCQUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,1,3-benzothiadiazol-5-yl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)

![1-(2-phenylacetyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B4007614.png)

![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)
amino]butan-1-ol](/img/structure/B4007630.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007634.png)

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)
![N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide](/img/structure/B4007674.png)
